

Phomarin: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Phomarin*

Cat. No.: *B15562281*

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Abstract

Phomarin, also known as Digitoemodin, is a naturally occurring hydroxyanthraquinone found in various fungal and plant species.^[1] Its chemical structure, centered on a 1,6-dihydroxy-3-methylanthracene-9,10-dione core, has drawn interest for its potential biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of **Phomarin**, its known biological target, and representative experimental protocols for its study. While **Phomarin** has been identified as an inhibitor of dihydrofolate reductase (DHFR) with potential antimalarial activity, a notable gap exists in the public domain regarding specific quantitative biological data, such as IC50 values. This document aims to consolidate the available information and provide a framework for future research and development efforts.

Chemical Structure and Identification

Phomarin is classified as a hydroxyanthraquinone.^[1] Its fundamental structure consists of an anthraquinone scaffold with hydroxyl groups at positions 1 and 6, and a methyl group at position 3.

Table 1: Chemical Identification of **Phomarin**

Identifier	Value	Reference
IUPAC Name	1,6-dihydroxy-3-methylantracene-9,10-dione	[1]
Synonyms	Digitoemodin, Digitemodin	[1]
CAS Number	6866-87-1	[1]
Molecular Formula	C ₁₅ H ₁₀ O ₄	[2]
SMILES	<chem>CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3)O</chem>	[2]
InChIKey	CABAPJGWBVFEQH-UHFFFAOYSA-N	[2]

Physicochemical Properties

Phomarin is a solid compound with limited aqueous solubility.[1] The following table summarizes its key physicochemical properties.

Table 2: Physicochemical Properties of **Phomarin**

Property	Value	Reference
Molecular Weight	254.24 g/mol	[2]
Physical Description	Solid	[1]
Melting Point	258 - 260 °C	[1]
Water Solubility (estimated)	4.5 mg/L at 25 °C	
Predicted Water Solubility (ALOGPS)	0.12 g/L	

Biological Activity and Mechanism of Action

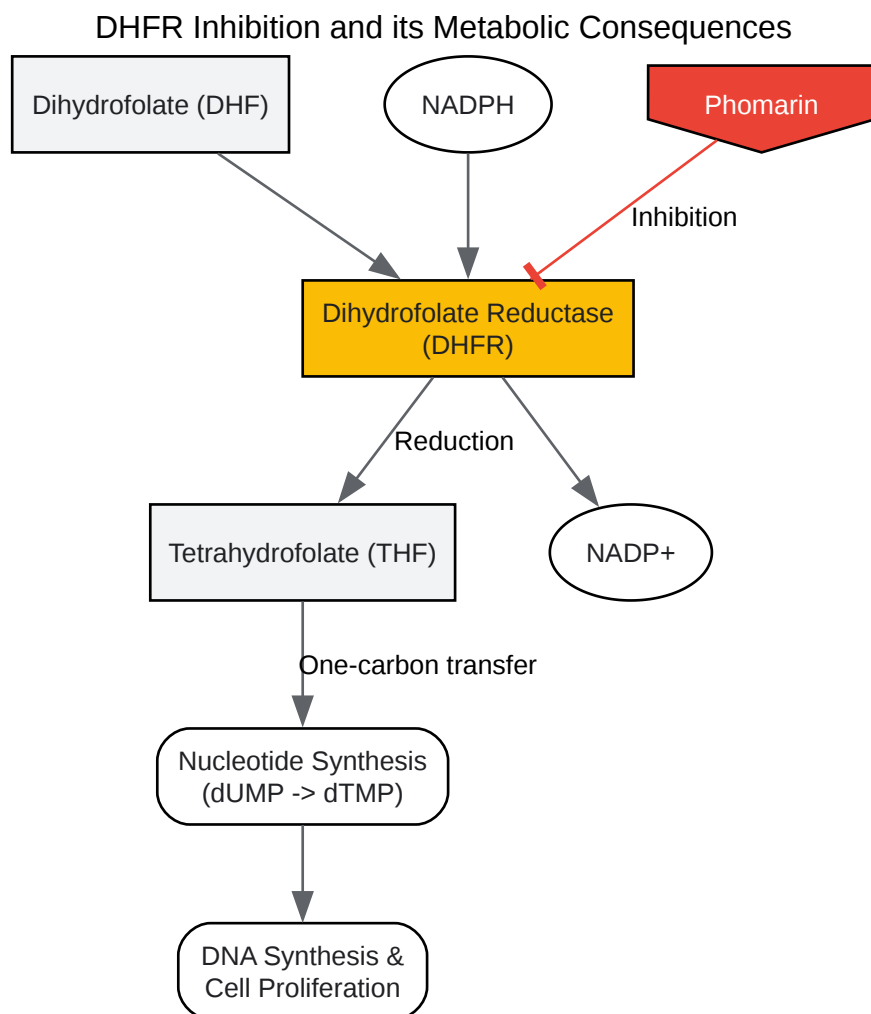
The primary reported biological activity of **Phomarin** is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway. DHFR catalyzes the reduction

of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, **Phomarin** can disrupt DNA synthesis and cell proliferation, which underlies its potential as an antimalarial and anticancer agent.

Despite its identification as a DHFR inhibitor, specific quantitative data on its potency, such as IC50 values against *Plasmodium falciparum* or various cancer cell lines, are not readily available in the reviewed literature.

The Dihydrofolate Reductase (DHFR) Pathway

The following diagram illustrates the central role of DHFR in cellular metabolism and the inhibitory action of compounds like **Phomarin**.



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Caption: Inhibition of DHFR by **Phomarin** blocks the synthesis of THF, a crucial cofactor for nucleotide production.

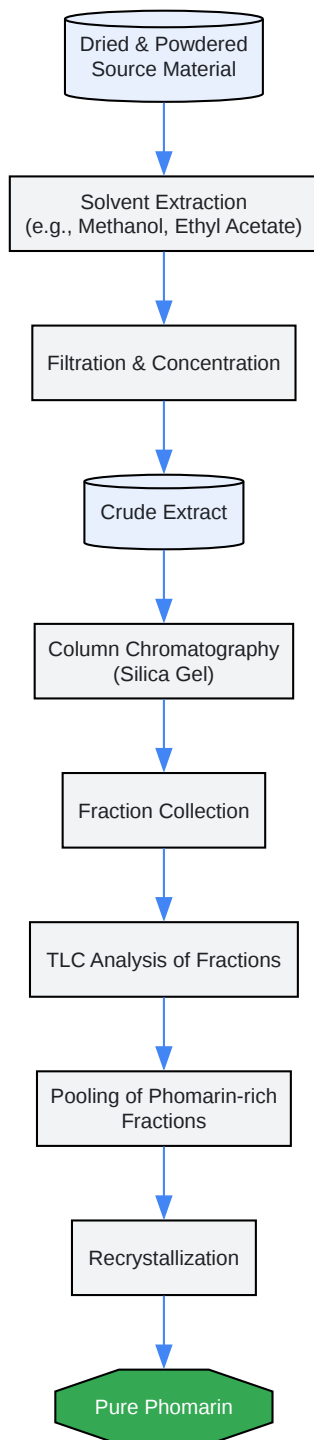
Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **Phomarin**. These are representative protocols and may require optimization for specific laboratory conditions.

Isolation of Phomarin from Natural Sources

Phomarin has been reported to be isolated from fungal species such as *Boeremia foveata* and plants like *Digitalis viridiflora*.^[1] A general workflow for the isolation of anthraquinones from natural sources is presented below.

General Workflow for Phomarin Isolation



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Caption: A typical workflow for the isolation and purification of **Phomarin** from a natural source.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This colorimetric assay is used to screen for DHFR inhibitors.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Objective: To determine the in vitro inhibitory potency (IC₅₀) of **Phomarin** against DHFR.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH leads to a decrease in absorbance at 340 nm. Inhibitors of DHFR will slow down this reaction.

Materials:

- Purified recombinant DHFR enzyme
- Dihydrofolate (DHF) substrate
- NADPH cofactor
- Assay Buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.5)
- **Phomarin** (test compound)
- Methotrexate (positive control inhibitor)
- 96-well UV-transparent microplate
- Microplate spectrophotometer

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Phomarin** and Methotrexate in a suitable solvent (e.g., DMSO).
 - Create a series of dilutions of the test and control inhibitors in the assay buffer.
 - Prepare working solutions of DHFR, DHF, and NADPH in the assay buffer.

- Assay Setup (in a 96-well plate):
 - Add assay buffer to each well.
 - Add the DHFR enzyme solution.
 - Add the inhibitor solutions at various concentrations. Include "no inhibitor" and "no enzyme" controls.
 - Pre-incubate the plate at room temperature for 10-15 minutes.
- Reaction Initiation:
 - Initiate the reaction by adding the DHF and NADPH solutions to all wells.
- Measurement:
 - Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.
- Data Analysis:
 - Calculate the initial reaction velocity for each well.
 - Determine the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vitro Antimalarial Activity Assay (Plasmodium falciparum)

The SYBR Green I-based fluorescence assay is a common method for determining the antiparasmodial activity of compounds.^[6]

Objective: To determine the 50% inhibitory concentration (IC50) of **Phomarin** against the blood stages of *P. falciparum*.

Principle: SYBR Green I is a fluorescent dye that intercalates with DNA. The increase in fluorescence intensity is proportional to the parasite's growth.

Materials:

- Synchronized *P. falciparum* culture (ring-stage)
- Human erythrocytes
- Complete parasite culture medium (e.g., RPMI 1640 with supplements)
- **Phomarin** (test compound)
- Chloroquine or Artemisinin (control drugs)
- SYBR Green I lysis buffer
- 96-well black microtiter plates
- Fluorescence plate reader

Procedure:

- Compound Plating:
 - Prepare serial dilutions of **Phomarin** and control drugs in the culture medium and add them to the wells of a 96-well plate.
- Parasite Culture:
 - Add the synchronized ring-stage parasite culture (at a defined parasitemia and hematocrit) to each well.
 - Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
- Lysis and Staining:
 - After incubation, lyse the red blood cells by freezing the plates.

- Add SYBR Green I lysis buffer to each well and incubate in the dark.
- Measurement:
 - Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
- Data Analysis:
 - Subtract the background fluorescence (from uninfected red blood cells).
 - Plot the fluorescence intensity against the log of the drug concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Spectroscopic Data

While detailed, specific spectral data for **Phomarin** were not available in the reviewed literature snippets, PubChem indicates the existence of a ¹³C NMR spectrum.^[1] The following table outlines the expected spectroscopic techniques used for the characterization of **Phomarin** and the type of information they provide.

Table 3: Spectroscopic Characterization of **Phomarin**

Technique	Information Provided	Expected Key Signals/Features
^1H NMR	Number and environment of protons	Signals for aromatic protons, a methyl group singlet, and hydroxyl protons.
^{13}C NMR	Number and type of carbon atoms	Signals for carbonyl carbons, aromatic carbons (some oxygenated), and a methyl carbon.
FT-IR	Functional groups present	Stretching vibrations for O-H (hydroxyl), C=O (quinone), and C=C (aromatic) bonds.
UV-Vis	Electronic transitions (conjugation)	Absorption maxima characteristic of the anthraquinone chromophore.

Conclusion and Future Directions

Phomarin presents a chemical scaffold with recognized potential as a DHFR inhibitor. However, the lack of publicly available, quantitative biological data significantly hinders its development as a therapeutic lead. Future research should prioritize the systematic evaluation of **Phomarin**'s inhibitory activity against DHFR from various species, including *P. falciparum* and human, to establish its potency and selectivity. Furthermore, comprehensive screening against a panel of cancer cell lines would clarify its potential as an anticancer agent. Elucidation of its effects on cellular signaling pathways beyond DHFR inhibition will be crucial for understanding its full mechanism of action and potential off-target effects. The generation and publication of this fundamental dataset are essential next steps for the scientific community to fully assess the therapeutic potential of **Phomarin**.

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